Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy
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Overview
Description
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a sulfonamide group, a hydroxy group, and a phenylmethyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-methylpropylamine to form an intermediate. This intermediate is then reacted with (1S,2R)-2-hydroxy-1-(phenylmethyl)propylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Amprenavir: A related compound with similar structural features, used as an HIV protease inhibitor.
Fosamprenavir: A prodrug of amprenavir, with enhanced bioavailability.
Sulfonamide derivatives: Compounds with sulfonamide groups, widely used in medicinal chemistry.
Uniqueness
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
1526916-57-3 |
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Molecular Formula |
C₂₂H₃₁N₃O₅S |
Molecular Weight |
449.56 |
Synonyms |
N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic Acid Methyl Ester |
Origin of Product |
United States |
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